![molecular formula C20H26N2O3S B501639 1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine CAS No. 682346-10-7](/img/structure/B501639.png)
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. DMMP has gained significant attention due to its potential applications in scientific research.
作用机制
DMMP inhibits the activity of PKC by binding to the regulatory domain of the enzyme, which prevents its activation. DMMP also inhibits the activity of PDE by binding to the catalytic site of the enzyme, which prevents the hydrolysis of cyclic nucleotides.
Biochemical and Physiological Effects:
DMMP has been reported to induce apoptosis (programmed cell death) in cancer cells. DMMP has also been reported to inhibit the growth of tumor cells in vitro and in vivo. DMMP has been shown to reduce the levels of intracellular cyclic nucleotides, which leads to the activation of apoptotic pathways. DMMP has also been reported to reduce the levels of inflammatory cytokines, which play a crucial role in the development of various diseases, including cancer and autoimmune diseases.
实验室实验的优点和局限性
DMMP is a potent and selective inhibitor of PKC and PDE, which makes it an excellent tool for studying the role of these enzymes in various biological processes. DMMP has also been reported to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, DMMP has limited solubility in water, which may limit its use in some experiments.
未来方向
DMMP has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer and autoimmune diseases. Future studies should focus on optimizing the synthesis method of DMMP to improve its yield and purity. Future studies should also investigate the pharmacokinetics and pharmacodynamics of DMMP to determine its efficacy and safety in vivo. Finally, future studies should investigate the potential of DMMP as a lead compound for the development of novel PKC and PDE inhibitors.
Conclusion:
In conclusion, DMMP is a promising chemical compound that has potential applications in scientific research. DMMP has been reported to inhibit the activity of PKC and PDE, which makes it an excellent tool for studying the role of these enzymes in various biological processes. DMMP has also been reported to induce apoptosis in cancer cells and reduce the levels of inflammatory cytokines. Future studies should focus on optimizing the synthesis method of DMMP, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential as a lead compound for the development of novel PKC and PDE inhibitors.
合成方法
DMMP can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl hydrazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl hydrazine with 2-methoxy-5-methylbenzenesulfonyl isocyanate. Both methods have been reported to yield high purity DMMP.
科学研究应用
DMMP has been used in scientific research as a tool to study the role of piperazine derivatives in various biological processes. DMMP has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. PKC has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. DMMP has also been reported to inhibit the activity of phosphodiesterase (PDE), an enzyme that plays a critical role in regulating intracellular levels of cyclic nucleotides. PDE inhibitors have been used to treat various diseases, including erectile dysfunction and pulmonary arterial hypertension.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-14-16(2)6-8-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWJZGWPJEPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



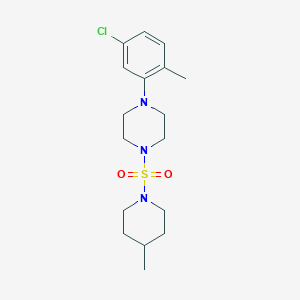


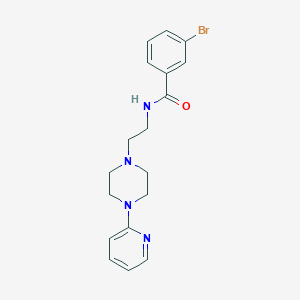

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)
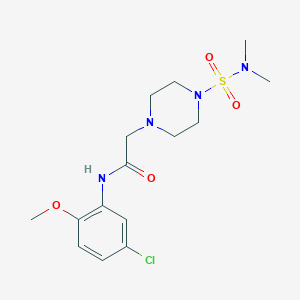
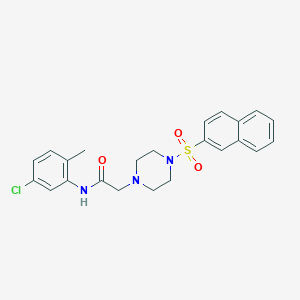

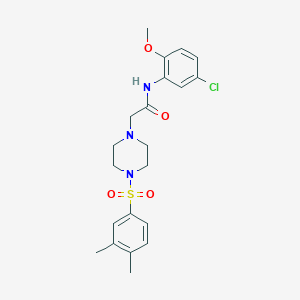
![N-(3,5-dichlorophenyl)-2-{4-[(4-methylpiperidyl)sulfonyl]piperazinyl}acetamide](/img/structure/B501578.png)
![N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B501579.png)